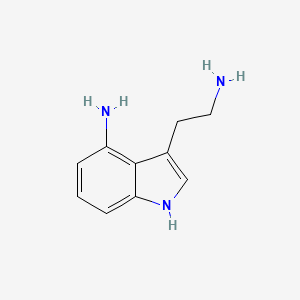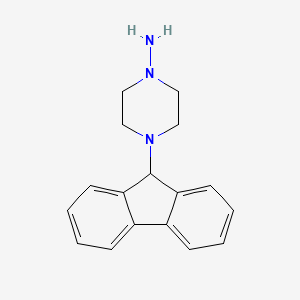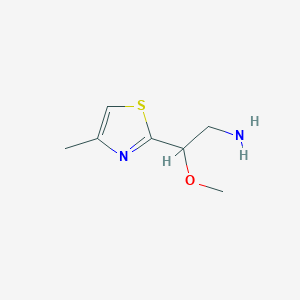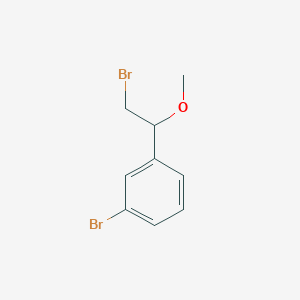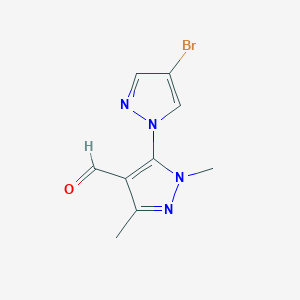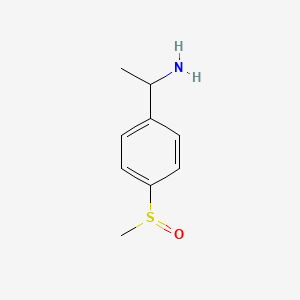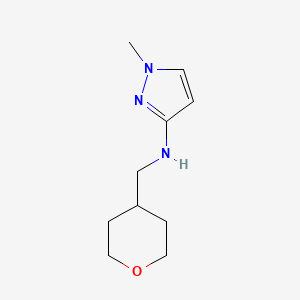
2-(4-Bromothiophen-3-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-3-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₉H₁₁BrOS and a molecular weight of 247.15 g/mol . This compound features a brominated thiophene ring attached to a cyclopentanol moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-3-yl)cyclopentan-1-ol typically involves the bromination of thiophene followed by a cyclopentanone derivative reaction. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: De-brominated cyclopentan-1-ol derivatives
Substitution: Amino or thiol-substituted cyclopentan-1-ol derivatives
Scientific Research Applications
2-(4-Bromothiophen-3-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The cyclopentan-1-ol moiety may also contribute to the compound’s overall biological activity by influencing its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
- 2-((5-Bromothiophen-2-yl)methyl)cyclopentan-1-ol
Uniqueness
2-(4-Bromothiophen-3-yl)cyclopentan-1-ol is unique due to the specific position of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C9H11BrOS |
|---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
2-(4-bromothiophen-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H11BrOS/c10-8-5-12-4-7(8)6-2-1-3-9(6)11/h4-6,9,11H,1-3H2 |
InChI Key |
UYMZAIOPSGQUJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CSC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


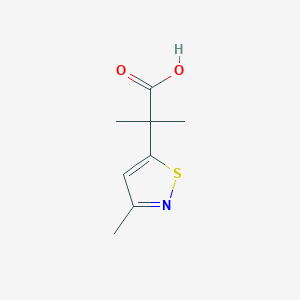
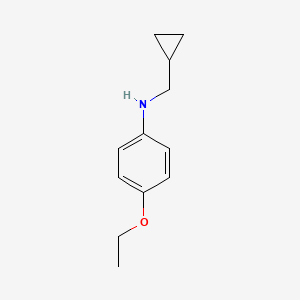
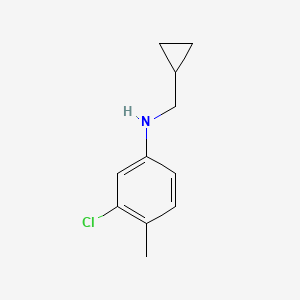
![5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13300214.png)
![2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300226.png)


